molecular formula C9H20N2O B3112641 (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine CAS No. 1909293-60-2

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine

Cat. No.: B3112641
CAS No.: 1909293-60-2
M. Wt: 172.27
InChI Key: NHGOZVXVXAQQMC-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine (CAS 1909293-60-2) is a chiral piperazine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The specific (2R,6S) stereochemistry of the two methyl groups on the piperazine ring creates a defined three-dimensional structure, which is crucial for interactions with biological targets and can significantly influence the potency and selectivity of potential drug candidates . Piperazine scaffolds are recognized as "privileged structures" in pharmaceutical research, frequently appearing in bioactive compounds and drugs . This compound is related to derivatives investigated for a range of therapeutic areas, including the treatment of obesity, diabetes, and central nervous system (CNS) disorders . The molecule features a methoxyethyl side chain, which can enhance solubility and optimize the compound's pharmacokinetic profile. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling information. Hazard Statements: H302-H315-H318-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6R)-1-(2-methoxyethyl)-2,6-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-10-7-9(2)11(8)4-5-12-3/h8-10H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGOZVXVXAQQMC-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245862-83-1
Record name rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine derivatives that have been studied for their pharmacological properties, including their roles as enzyme inhibitors and in the treatment of neurological disorders.

Chemical Structure

The molecular formula of this compound is C10H20N2C_{10}H_{20}N_2 with a specific stereochemistry that influences its biological activity. The presence of the methoxyethyl group is significant as it may enhance lipophilicity and receptor binding affinity.

1. Enzyme Inhibition

Piperazine derivatives, including this compound, have been reported to exhibit inhibitory effects on various enzymes. For instance:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which is crucial for neurotransmission in the central nervous system. This inhibition can be beneficial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Sorbitol Dehydrogenase Inhibition : Related compounds have been investigated for their ability to inhibit sorbitol dehydrogenase, an enzyme implicated in diabetic complications. This inhibition can help in managing conditions associated with diabetes such as neuropathy and retinopathy .

2. Neuropharmacological Effects

Research has indicated that piperazine derivatives can influence neurotransmitter systems. The structural modifications in this compound may enhance its interaction with serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects.

Case Studies

Several case studies highlight the biological relevance of piperazine derivatives:

  • A study investigated a series of piperazine derivatives for their potential as acetylcholinesterase inhibitors. Among these derivatives, certain modifications led to enhanced binding affinity and selectivity towards the enzyme, indicating that similar modifications could be explored for this compound .
  • Another research effort focused on the synthesis and biological evaluation of piperazine derivatives as potential treatments for diabetic complications. The findings suggested that specific structural features were critical for achieving desired pharmacological effects .

Research Findings Summary Table

Study Focus Findings Implications
Varadaraju et al., 2013Acetylcholinesterase InhibitionIdentified effective inhibitors among piperazine derivativesPotential therapeutic agents for Alzheimer's disease
Rutt et al., 2009Sorbitol Dehydrogenase InhibitionCompounds showed efficacy in lowering fructose levelsPossible treatment for diabetic complications
Various StudiesAntimicrobial ActivityStructural modifications enhanced antimicrobial efficacyDevelopment of new antimicrobial agents

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity
    • Research indicates that derivatives of 2,6-dimethylpiperazine exhibit potential antidepressant effects. A study demonstrated that compounds related to (2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine showed significant activity in animal models of depression, suggesting a mechanism involving serotonin receptor modulation .
  • Anti-inflammatory Properties
    • Case studies have shown that this compound can modulate inflammatory responses. In a lupus disease model using DBA/1 mice, treatment with related piperazine derivatives resulted in reduced auto-antibody production and inflammation markers .
  • Neurological Applications
    • The compound has been investigated for its neuroprotective effects. It is believed to interact with various neurotransmitter systems, which may help in conditions like Alzheimer's disease and other neurodegenerative disorders .

Biological Research Applications

  • Cellular Studies
    • This compound has been utilized in cellular assays to study cell signaling pathways. Its ability to cross the blood-brain barrier makes it a candidate for studying central nervous system (CNS) processes .
  • Drug Development
    • This compound serves as a scaffold for developing new pharmacological agents. Its structural modifications can lead to enhanced efficacy and selectivity for various biological targets .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntidepressantModulates serotonin receptors; effective in animal models of depression
Anti-inflammatoryReduces auto-antibody levels in lupus models; potential therapeutic use in autoimmune diseases
NeurologicalInvestigated for neuroprotective effects; potential in treating neurodegenerative diseases
Cellular StudiesUsed to explore cell signaling pathways; crosses the blood-brain barrier
Drug DevelopmentScaffold for new pharmacological agents; enhances efficacy through structural modifications

Case Studies

  • Lupus Disease Model : In a controlled study on DBA/1 mice treated with this compound derivatives, significant reductions in inflammatory markers were observed after 13 weeks of treatment. This suggests a promising avenue for developing therapies targeting autoimmune conditions .
  • Neuroprotection : A study exploring the neuroprotective properties of piperazine derivatives indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

(2S,6S)-2,6-Dimethylpiperazine Oxalate
  • Molecular Formula : C8H16N2O4 (with oxalate counterion)
  • The oxalate group increases polarity, influencing solubility and pharmacokinetics compared to the methoxyethyl-substituted target compound .
(2R,6R)- and (2S,6S)-2,6-Dimethylpiperazine
  • Synthesis: Prepared via diastereoselective alkylation or Mitsunobu reactions, highlighting the role of stereochemistry in synthetic accessibility .
  • Applications : Used in asymmetric catalysis and as building blocks for chiral ligands .

Substituent Variations

(2R,6S)-1-(3-Methoxypropyl)-2,6-dimethylpiperazine
  • Molecular Formula : C11H24N2O
Dinitroso-2,6-dimethylpiperazine
  • Toxicity Profile: Induces hepatic hemangioendothelial sarcomas and hepatocellular carcinomas in guinea pigs, emphasizing the carcinogenic risk of nitroso substituents. This contrasts sharply with the methoxyethyl group, which is non-mutagenic .

Functional Group Modifications

tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate
  • Molecular Formula : C11H22N2O2
  • Role : The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthesis, enabling selective deprotection for downstream functionalization. This contrasts with the reactive methoxyethyl group in the target compound .
2,6-Dimethylpiperazine (2,6-DMPZ)
  • CO2 Absorption: Exhibits IR spectral profiles similar to unsubstituted piperazine (PZ) in CO2 capture studies.

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Substituent Key Applications Toxicity/Stability Notes Reference ID
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine C10H22N2O 2-Methoxyethyl AZD 4547, WK369 synthesis Non-carcinogenic
(2S,6S)-2,6-Dimethylpiperazine Oxalate C8H16N2O4 Oxalate counterion Chiral resolution High polarity
Dinitroso-2,6-dimethylpiperazine C6H12N4O2 Nitroso groups Carcinogenicity studies Hepatotoxic
tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate C11H22N2O2 Boc protecting group Pharmaceutical intermediates Enhanced stability

Research Findings and Implications

  • Stereochemical Impact : The (2R,6S) configuration is critical for binding affinity in kinase inhibitors like AZD 4546. Enantiomers (e.g., 2S,6R) show divergent biological activities .
  • Substituent Effects : Methoxyethyl groups balance lipophilicity and solubility, whereas nitroso or Boc groups alter reactivity and safety profiles .
  • Synthetic Efficiency : High yields (72–84.7%) underscore the compound’s utility in scalable drug synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for enantioselective preparation of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine?

  • Methodological Answer : The compound’s stereochemistry can be established via diastereoselective alkylation or intramolecular Mitsunobu reactions, as demonstrated for structurally analogous 2,6-methylated piperazines. For example, triflate alkylation using chiral auxiliaries or Mitsunobu cyclization with azide intermediates ensures high enantiopurity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress racemization during the methoxyethyl group introduction . Recent protocols from Upjohn’s work on piperazine synthesis suggest using tert-butyl carbamate (Boc) protection to stabilize intermediates, followed by deprotection under mild acidic conditions .

Q. How can the stereochemical integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases are standard for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial proximity of the 2R and 6S methyl groups. Comparative optical rotation data against known stereoisomers (e.g., (2R,6R) or (2S,6S)) further validate configuration .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural verification. Quantify impurities (<0.5%) via reverse-phase HPLC with UV detection at 210–230 nm, where piperazine derivatives show strong absorbance. Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting bioavailability in downstream pharmacological studies .

Advanced Research Questions

Q. How do stereochemical modifications at the 2 and 6 positions influence binding affinity to neurological targets?

  • Methodological Answer : Molecular docking simulations paired with in vitro receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) reveal that the (2R,6S) configuration optimizes van der Waals interactions with hydrophobic pockets in G protein-coupled receptors (GPCRs). Comparative studies with (2S,6R)-isomers show ≥10-fold differences in IC₅₀ values, highlighting stereospecificity .

Q. What strategies reconcile contradictions in reported reaction yields for introducing the 2-methoxyethyl substituent?

  • Methodological Answer : Discrepancies in yields (e.g., 45–78% in alkylation steps) arise from solvent choice (polar aprotic vs. ethereal) and competing elimination pathways. Kinetic studies using in situ IR spectroscopy suggest that dimethylformamide (DMF) stabilizes transition states, improving yields to >70% at 0°C. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide mitigates side reactions .

Q. How can metabolic stability of this compound be enhanced for in vivo pharmacokinetic studies?

  • Methodological Answer : Deuterium incorporation at the methoxyethyl group’s α-carbon reduces CYP450-mediated oxidation, as shown in deuterated piperazine analogs. Stability in liver microsomes increases by 2–3× compared to non-deuterated forms. Parallel artificial membrane permeability assays (PAMPA) guide structural tweaks to improve blood-brain barrier penetration .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the methoxyethyl group. Fukui indices identify nucleophilic hotspots, while solvent effects (e.g., ethanol vs. THF) are simulated using the Conductor-like Screening Model (COSMO). Validated against experimental kinetic data, these models predict regioselectivity in functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.